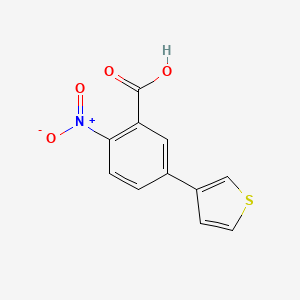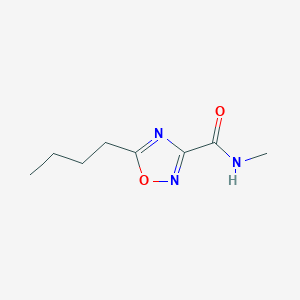![molecular formula C17H19N3O2 B12626573 [5-(5-Amino-2-methylphenyl)pyridin-2-yl]-morpholin-4-ylmethanone](/img/structure/B12626573.png)
[5-(5-Amino-2-methylphenyl)pyridin-2-yl]-morpholin-4-ylmethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[5-(5-Amino-2-methylphenyl)pyridin-2-yl]-morpholin-4-ylmethanone is a chemical compound with a complex structure that includes a pyridine ring, a morpholine ring, and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(5-Amino-2-methylphenyl)pyridin-2-yl]-morpholin-4-ylmethanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Nitration and Reduction: The starting material, 2-methylphenyl, undergoes nitration to form 5-nitro-2-methylphenyl. This intermediate is then reduced to obtain 5-amino-2-methylphenyl.
Coupling Reaction: The 5-amino-2-methylphenyl is coupled with pyridine-2-carboxylic acid under specific conditions to form the pyridine ring.
Morpholine Introduction: The morpholine ring is introduced through a nucleophilic substitution reaction, where the pyridine derivative reacts with morpholine in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
[5-(5-Amino-2-methylphenyl)pyridin-2-yl]-morpholin-4-ylmethanone undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted derivatives, which can be further utilized in different applications.
Scientific Research Applications
Chemistry
In chemistry, [5-(5-Amino-2-methylphenyl)pyridin-2-yl]-morpholin-4-ylmethanone is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate enzyme activities and protein interactions due to its ability to bind to specific molecular targets.
Medicine
In medicine, this compound is explored for its therapeutic potential. It has shown promise in preclinical studies as a candidate for the treatment of certain diseases, including cancer and inflammatory disorders.
Industry
In the industrial sector, this compound is utilized in the production of specialty chemicals and pharmaceuticals. Its unique structure makes it valuable for the development of new drugs and chemical processes.
Mechanism of Action
The mechanism of action of [5-(5-Amino-2-methylphenyl)pyridin-2-yl]-morpholin-4-ylmethanone involves its interaction with specific molecular targets. It acts as an inhibitor of certain enzymes, such as protein kinase C (PKC), by binding to the active site and preventing substrate access. This inhibition can modulate various cellular pathways, leading to therapeutic effects in disease treatment.
Comparison with Similar Compounds
Similar Compounds
N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine: This compound shares a similar structure but includes a pyrimidine ring instead of a morpholine ring.
4-Methyl-3-[4-(3-pyridyl)pyrimidin-2-ylamino]aniline: Another related compound with a pyrimidine ring and similar functional groups.
Uniqueness
The uniqueness of [5-(5-Amino-2-methylphenyl)pyridin-2-yl]-morpholin-4-ylmethanone lies in its combination of the pyridine and morpholine rings, which confer distinct chemical properties and biological activities. This structural arrangement allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C17H19N3O2 |
|---|---|
Molecular Weight |
297.35 g/mol |
IUPAC Name |
[5-(5-amino-2-methylphenyl)pyridin-2-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C17H19N3O2/c1-12-2-4-14(18)10-15(12)13-3-5-16(19-11-13)17(21)20-6-8-22-9-7-20/h2-5,10-11H,6-9,18H2,1H3 |
InChI Key |
MZOKHTRUMPOJCO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N)C2=CN=C(C=C2)C(=O)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


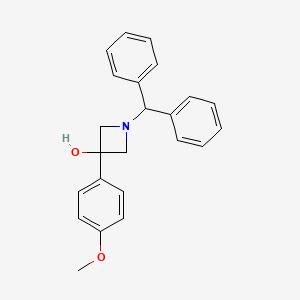
![3-[3-(3,4-Dihydro-2H-pyrrol-5-yl)phenoxy]propan-1-ol](/img/structure/B12626501.png)
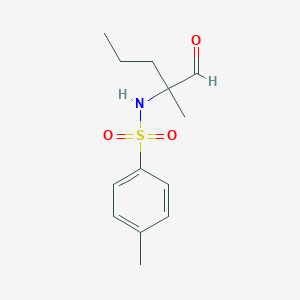
![1-{4-[([1,1'-Biphenyl]-2-yl)amino]piperidin-1-yl}ethan-1-one](/img/structure/B12626514.png)
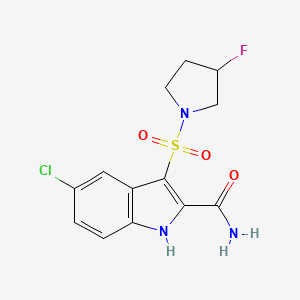
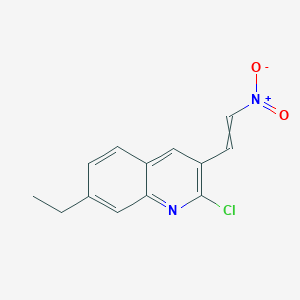
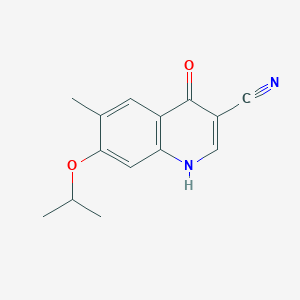
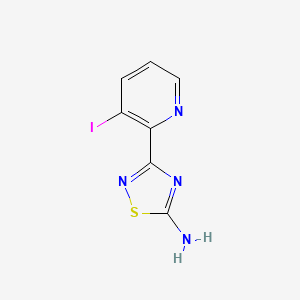
![2-{4-[(3-bromophenyl)carbonyl]piperazin-1-yl}-3-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12626535.png)
![1H-Pyrrole-3-carboxamide, N-[2-(diethylamino)ethyl]-5-[(5-fluoro-1,2-dihydro-1-methyl-2-oxo-3H-indol-3-ylidene)methyl]-2,4-dimethyl-](/img/structure/B12626537.png)

![({2-[Di(propan-2-yl)amino]-2-oxoethyl}sulfanyl)acetic acid](/img/structure/B12626553.png)
